Cas no 42310-02-1 (5-fluoro-L-Histidine)

5-fluoro-L-Histidine 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-L-Histidine
- 2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid
- 4-Fluoro-His
- 4-Fluorohistidine
- 5-fluoro-histidine
- AC1L7C9B
- CBiol_001039
- CTK1D7242
- ICCB4_000335
- NSC208714
- SureCN5280033
- SureCN8701267
- (S)-4(5)-Fluoro-histidine
- 4(5)-Fluoro-histidine
- NSC-208714
- 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
- 2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
- DTXSID20308737
- SCHEMBL5280033
- (S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
- SCHEMBL8701267
- 42310-02-1
- IIEBYYLVTJMGAI-UHFFFAOYSA-N
- DS-012906
-
- インチ: InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)
- InChIKey: IIEBYYLVTJMGAI-UHFFFAOYSA-N
- ほほえんだ: C1=NC(=C(N1)CC(C(=O)O)N)F
計算された属性
- せいみつぶんしりょう: 173.06014
- どういたいしつりょう: 173.06
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 92Ų
じっけんとくせい
- 密度みつど: 1.529g/cm3
- ふってん: 454.8ºC at 760mmHg
- フラッシュポイント: 228.9ºC
- 屈折率: 1.586
- PSA: 92
- LogP: 0.20350
5-fluoro-L-Histidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1129848-5g |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 5g |
$17870 | 2022-10-24 | |
eNovation Chemicals LLC | Y1129848-1g |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 1g |
$4465 | 2022-10-24 | |
Chemenu | CM560943-100mg |
(S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid |
42310-02-1 | 97% | 100mg |
$1538 | 2023-01-02 | |
eNovation Chemicals LLC | Y1129848-500mg |
(S)-4(5)-Fluoro-histidine |
42310-02-1 | 97% | 500mg |
$2290 | 2022-10-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230206-100mg |
(S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid |
42310-02-1 | 97% | 100mg |
¥13998.00 | 2024-05-14 |
5-fluoro-L-Histidine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
5-fluoro-L-Histidineに関する追加情報
5-Fluoro-L-Histidine: A Comprehensive Overview
5-Fluoro-L-Histidine (CAS No. 42310-02-1) is a fluorinated derivative of the essential amino acid histidine. This compound has garnered significant attention in the fields of biochemistry, pharmacology, and drug discovery due to its unique chemical properties and potential therapeutic applications. The introduction of a fluorine atom at the fifth position of the histidine molecule introduces distinct electronic and steric effects, which can significantly influence its interaction with biological systems.
Structural Characteristics and Synthesis
The structure of 5-fluoro-l-histidine consists of a histidine backbone with a fluorine substituent at the fifth carbon atom. This substitution alters the molecule's physicochemical properties, such as its solubility, stability, and bioavailability. Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of 5-fluoro-l-histidine, including enzymatic transformations and chemical fluorination techniques. These methods have improved the scalability and cost-effectiveness of producing this compound for research and commercial purposes.
Biological Activity and Mechanism
5-fluoro-l-histidine has been extensively studied for its biological activity. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. For instance, studies have shown that 5-fluoro-l-histidine can inhibit histidine decarboxylase (HDC), an enzyme involved in histamine biosynthesis. This property suggests potential applications in treating conditions associated with histamine overproduction, such as allergic reactions and inflammatory diseases.
Moreover, 5-fluoro-l-histidine has demonstrated selective cytotoxicity against cancer cells, highlighting its potential as an anticancer agent. Recent studies have explored its ability to induce apoptosis in various cancer cell lines, particularly in combination with other chemotherapeutic agents. These findings underscore the importance of further research into the mechanisms underlying its anticancer activity.
Applications in Drug Discovery
The unique properties of 5-fluoro-l-histidine have positioned it as a valuable tool in drug discovery efforts. Its ability to modulate histamine signaling pathways makes it a compelling candidate for developing novel therapies targeting histamine-related disorders. Additionally, its fluorinated structure enhances its pharmacokinetic profile, improving its absorption and distribution within the body.
Recent advancements in computational chemistry have facilitated the design of 5-fluoro-l-histidine derivatives with enhanced bioactivity and reduced toxicity. These derivatives are currently under investigation for their potential use in treating neurodegenerative diseases, such as Alzheimer's disease, where histamine signaling plays a critical role.
Safety and Toxicity Profile
The safety profile of 5-fluoro-l-histidine is an essential consideration for its therapeutic applications. Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on normal cells. However, further research is required to fully understand its long-term safety profile and potential off-target effects.
Regulatory agencies have established stringent guidelines for the development and testing of fluorinated compounds like 5-fluoro-l-histidine, ensuring their safe use in clinical settings. Compliance with these regulations is crucial for advancing this compound through the drug development pipeline.
Future Directions and Conclusion
The exploration of 5-fluoro-l-histidine's biological properties continues to yield exciting insights into its potential therapeutic applications. As research progresses, it is anticipated that this compound will play a pivotal role in developing innovative treatments for various diseases.
In conclusion, 5-fluoro-l-histidine (CAS No. 42310-02-1) represents a promising avenue for drug discovery and development. Its unique chemical structure, combined with advances in synthetic and computational chemistry, positions it as a valuable tool in addressing unmet medical needs.
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